Product packaging for (4-Amino-3-methyloxolan-3-yl)methanol(Cat. No.:CAS No. 1501749-81-0)

(4-Amino-3-methyloxolan-3-yl)methanol

Cat. No.: B13585080
CAS No.: 1501749-81-0
M. Wt: 131.17 g/mol
InChI Key: PFVARNJSAKTDSL-UHFFFAOYSA-N
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Description

(4-Amino-3-methyloxolan-3-yl)methanol is a chiral compound categorized as a heterocyclic building block. Its molecular formula is C6H13NO2, and it features both an amino group and a hydroxymethyl group on a substituted oxolane (tetrahydrofuran) ring. This specific arrangement of functional groups makes it a valuable intermediate in organic synthesis and medicinal chemistry research. This compound is primarily used in the research and development of novel pharmaceutical agents. It serves as a versatile precursor for the synthesis of more complex molecules. The presence of multiple reactive sites allows researchers to incorporate this scaffold into potential drug candidates, such as protease inhibitors or other small-molecule therapeutics. The chiral nature of the molecule is of particular interest for creating enantiomerically pure compounds, which is a critical aspect of modern drug design . As a building block, it can be used to explore structure-activity relationships (SAR) and to develop molecules that target various biological pathways. The product is provided with a guaranteed purity of ≥98% (by HPLC). It is offered in various quantities to meet different research needs. This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2 B13585080 (4-Amino-3-methyloxolan-3-yl)methanol CAS No. 1501749-81-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1501749-81-0

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

(4-amino-3-methyloxolan-3-yl)methanol

InChI

InChI=1S/C6H13NO2/c1-6(3-8)4-9-2-5(6)7/h5,8H,2-4,7H2,1H3

InChI Key

PFVARNJSAKTDSL-UHFFFAOYSA-N

Canonical SMILES

CC1(COCC1N)CO

Origin of Product

United States

Synthetic Methodologies for 4 Amino 3 Methyloxolan 3 Yl Methanol

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of (4-Amino-3-methyloxolan-3-yl)methanol reveals several logical disconnection points. The primary strategy involves simplifying the target molecule by disconnecting bonds that correspond to reliable forward reactions. lkouniv.ac.inslideshare.net

A primary disconnection can be made at the C-N bond of the amine via a Functional Group Interconversion (FGI) . This suggests a precursor such as an azide (B81097) or a nitro compound, which can be reliably reduced to the primary amine in the final steps of the synthesis. This approach is advantageous as it avoids potential side reactions involving a free amine during the construction of the heterocyclic ring.

The hydroxymethyl group can also be addressed through an FGI, retrosynthetically derived from a more stable carboxylate or ester functional group. This leads to a key intermediate: a 4-azido-3-methyl-oxolane-3-carboxylic acid ester.

The core tetrahydrofuran (B95107) ring can be disconnected across one of the C-O bonds. A C4-O disconnection points towards an acyclic precursor like a substituted 1,4-diol. This strategy relies on an intramolecular cyclization, a common and effective method for forming five-membered rings. nih.gov Specifically, this suggests an acyclic precursor such as 2-(azidomethyl)-2-methylbutane-1,4-diol, where a selective cyclization would form the desired ring.

Alternatively, a disconnection across the C3-C4 bond could be envisioned, perhaps corresponding to a Michael addition or a related conjugate addition reaction, which would form this crucial bond while setting the relative stereochemistry.

Based on these considerations, a plausible retrosynthetic pathway is outlined below:

Target: this compound

Disconnect C-N (FGI): (4-Azido-3-methyloxolan-3-yl)methanol

Disconnect C-CH₂OH (FGI): Methyl 4-azido-3-methyloxolane-3-carboxylate

Disconnect C4-O (Cyclization): An acyclic dihydroxy azido (B1232118) ester, which can be formed from a suitable epoxy alcohol precursor.

This analysis identifies the intramolecular cyclization of a highly functionalized acyclic precursor as a key strategic step in the synthesis.

Novel Approaches to the Stereoselective Construction of the 3,4-Disubstituted Oxolane Ring System

The construction of the 3,4-disubstituted oxolane ring with control over the relative stereochemistry at the C3 and C4 positions is the central challenge in synthesizing the target molecule.

Cyclization Reactions for Tetrahydrofuran Formation

Several modern cyclization strategies are applicable to forming the tetrahydrofuran ring.

Intramolecular Cyclization of Epoxy Alcohols: A powerful strategy involves the intramolecular ring-opening of an epoxide by a tethered alcohol nucleophile. nih.govbris.ac.uk This approach can be highly stereospecific. For the target molecule, a suitable precursor would be a 4,5-epoxy-3-methyl-3-(alkoxycarbonyl)pentan-1-ol derivative. The stereochemistry of the epoxide can be set using well-established asymmetric epoxidation methods, such as the Sharpless epoxidation, which would then translate into the desired stereochemistry at C4 of the final product. google.com The subsequent intramolecular cyclization can be promoted by either acid or base catalysis. Acid-catalyzed cyclization typically proceeds via an SN1-like mechanism, while base-catalyzed cyclization follows a strict SN2 pathway, leading to inversion of configuration at the carbon atom attacked by the nucleophile. researchgate.net

Palladium-Catalyzed Carboetherification: Palladium-catalyzed reactions of γ-hydroxy alkenes with aryl or vinyl bromides have emerged as a stereoselective method for synthesizing substituted tetrahydrofurans. nih.govnih.gov This method constructs a C-O and a C-C bond in a single step. A potential precursor for this strategy would be a γ-hydroxy alkene, which upon reaction with an appropriate coupling partner under palladium catalysis, could yield the desired substituted oxolane ring. The stereochemical outcome is often predictable, favoring the formation of trans-substituted products. nih.gov

Radical Cyclization: Visible-light-mediated deoxygenative cyclization presents another modern approach. nih.gov Starting from a mono-allylated diol, a radical can be generated at one hydroxyl position (after conversion to a suitable ester), which then undergoes a 5-exo-trig cyclization onto the allyl group to form the tetrahydrofuran ring. This method offers a sustainable, halogen-free activation of the hydroxyl group. nih.gov

Cyclization Method Key Precursor Type Advantages Potential Challenges
Epoxy Alcohol Cyclization Epoxy alcoholHigh stereospecificity, well-established methods. nih.govresearchgate.netRequires stereocontrolled epoxidation of the precursor.
Pd-Catalyzed Carboetherification γ-Hydroxy alkeneForms C-C and C-O bonds simultaneously. nih.govStereoselectivity can be substrate-dependent.
Radical Cyclization Mono-allylated diolMild, sustainable conditions. nih.govControl of stereochemistry at multiple centers can be complex.

Functional Group Interconversions for Amino and Hydroxyl Moiety Introduction

Once the core oxolane ring is constructed with the necessary carbon framework and latent functionality (e.g., an ester and an azide), the final amino and hydroxyl groups must be introduced through functional group interconversions (FGIs).

Formation of the Primary Amine: The primary amino group at C4 is best introduced by the reduction of a precursor functional group late in the synthesis to avoid protecting group manipulations.

Azide Reduction: An azide is an excellent precursor for a primary amine. It is relatively unreactive under many reaction conditions used for ring formation and can be cleanly reduced to the amine using methods such as catalytic hydrogenation (e.g., H₂, Pd/C), or reduction with reagents like lithium aluminum hydride (LiAlH₄) or triphenylphosphine (B44618) (the Staudinger reaction).

Nitro Group Reduction: Similarly, a nitro group can be carried through several synthetic steps and then reduced to an amine, for instance, by catalytic hydrogenation or using metals like tin or iron in acidic media.

Formation of the Hydroxymethyl Group: The hydroxymethyl group at the C3 quaternary center can be generated from a carboxylic acid or its ester derivative.

Ester Reduction: A common and high-yielding method is the reduction of a methyl or ethyl ester using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). This reduction is typically performed in an aprotic solvent such as tetrahydrofuran (THF). If both an azide and an ester are present, LiAlH₄ will reduce both simultaneously to yield the final this compound.

A potential synthetic sequence could involve the one-pot reduction of a 4-azido-3-methoxycarbonyl-3-methyloxolane intermediate with LiAlH₄ to directly yield the target compound.

Asymmetric Synthesis Routes to Enantiomerically Enriched this compound

Producing a single enantiomer of the target molecule requires an asymmetric synthesis strategy, which can be implemented at various stages.

Chiral Auxiliaries and Catalytic Asymmetric Methods

Asymmetric synthesis relies on the use of chiral information to influence the stereochemical outcome of a reaction. rsc.org

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to direct the stereochemistry of a subsequent reaction. wikipedia.orgsigmaaldrich.com For instance, in an alkylation or Michael addition reaction to form the C3-C4 bond, a chiral auxiliary (such as an Evans oxazolidinone) could be attached to a precursor. After the stereoselective bond formation, the auxiliary is removed, yielding an enantiomerically enriched product. wikipedia.org

Catalytic Asymmetric Synthesis: This approach uses a chiral catalyst to create the desired stereocenters.

Asymmetric Epoxidation: As mentioned, the Sharpless asymmetric epoxidation of an allylic alcohol precursor can establish the stereocenter that will become C4. google.com This is a highly reliable and predictable method for generating chiral epoxy alcohols.

Organocatalysis: Asymmetric organocatalysis could be employed to construct the ring system. For example, a double Michael addition reaction between a γ-hydroxy-α,β-unsaturated carbonyl compound and an enal, catalyzed by a chiral secondary amine (e.g., a prolinol derivative), can produce highly substituted tetrahydrofurans with excellent enantio- and diastereoselectivity. researchgate.net

Asymmetric Strategy Method Typical Outcome Reference Example
Chiral Auxiliary Evans OxazolidinoneControls stereochemistry of alkylation reactions.Asymmetric alkylation to set stereocenters. wikipedia.org
Catalytic Asymmetric Sharpless EpoxidationEnantioselective formation of epoxy alcohols.Synthesis of epoxy-THF compounds. google.com
Catalytic Asymmetric Organocatalytic Michael AdditionEnantio- and diastereoselective THF formation.Synthesis of 2,3,4-trisubstituted THFs. researchgate.net

Chemoenzymatic Transformations

Enzymes are highly selective catalysts that can be used to resolve racemic mixtures or to perform asymmetric transformations. mdpi.com

Enzymatic Kinetic Resolution: A kinetic resolution involves the selective reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. wikipedia.orgtaylorandfrancis.com For example, a racemic alcohol precursor to the tetrahydrofuran ring could be subjected to acylation catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CAL-B). researchgate.netnih.gov The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomeric alcohol. This is a common strategy for obtaining enantiomerically pure alcohols and their derivatives. researchgate.net

Asymmetric Bioreduction/Amination: Enzymes like amine dehydrogenases (AmDHs) can catalyze the asymmetric reductive amination of keto-alcohols to produce chiral amino alcohols with high enantioselectivity. frontiersin.org A chemoenzymatic route could involve the synthesis of a suitable keto-alcohol precursor, which is then converted to the chiral amino alcohol moiety using an engineered AmDH. This approach offers a green and efficient alternative to traditional chemical methods for installing the chiral amine center. nih.govnih.gov

The choice of synthetic strategy will ultimately depend on factors such as the desired stereoisomer, scalability, and the availability of starting materials. The combination of stereoselective cyclization reactions with robust functional group interconversions provides a clear pathway toward the synthesis of this compound.

Optimization of Reaction Conditions and Yields

No information is available regarding the optimization of reaction conditions for the synthesis of this compound.

Green Chemistry Considerations in Synthetic Route Design

No information is available regarding the application of green chemistry principles to the synthesis of this compound.

Advanced Spectroscopic and Structural Elucidation of 4 Amino 3 Methyloxolan 3 Yl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

No published studies containing high-resolution 1D or 2D NMR data for (4-Amino-3-methyloxolan-3-yl)methanol were found.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

There is no available information regarding the application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), or Nuclear Overhauser Effect Spectroscopy (NOESY) for the structural and stereochemical analysis of this specific compound.

Chiral Shift Reagents in NMR Spectroscopy

The use of chiral shift reagents to determine the enantiomeric purity or assign the absolute stereochemistry of this compound has not been documented in accessible literature.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Specific Fourier-Transform Infrared (FTIR) and Raman spectroscopic data, including characteristic absorption bands and vibrational modes for the functional groups present in this compound, are not available.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

There are no published mass spectrometry studies for this compound. Consequently, data on its molecular formula confirmation via high-resolution mass spectrometry or its characteristic fragmentation patterns under various ionization techniques are unavailable.

X-ray Crystallography of Derivatives for Absolute Configuration Determination

No crystallographic data for this compound or any of its derivatives have been reported. Therefore, the absolute configuration of its stereocenters has not been determined by this method.

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Chemical Reactivity and Derivatization Studies of 4 Amino 3 Methyloxolan 3 Yl Methanol

Reactivity of the Primary Amine Moiety

The primary amine in (4-Amino-3-methyloxolan-3-yl)methanol is a nucleophilic center, readily participating in a variety of reactions. However, its reactivity must be considered in the context of the adjacent primary alcohol, which can lead to challenges in chemoselectivity.

Acylation: The primary amine can be readily acylated to form amides. Due to the higher nucleophilicity of the amine compared to the alcohol, selective N-acylation is generally favored under standard conditions. However, to ensure exclusive N-acylation, particularly with highly reactive acylating agents, protection of the alcohol group may be necessary. Conversely, O-acylation can be achieved by protonating the amine under acidic conditions, thereby reducing its nucleophilicity. nih.govnih.gov A variety of acylating agents can be employed, as detailed in the table below.

ReactionReagent ExamplesTypical ConditionsProduct Type
AcylationAcyl chlorides, Anhydrides, Potassium acyltrifluoroboratesBasic or neutral pH for N-acylation; Acidic pH for O-acylationAmide/Ester
AlkylationAlkyl halides, Alcohols (with catalyst)Base, often with heating; Lewis acid catalysts for alcohol alkylating agentsSecondary Amine
ArylationAryl halides, Aryl boronic acidsTransition metal catalysts (e.g., Pd, Cu)N-Aryl Amine

Alkylation: N-alkylation of the primary amine to yield secondary amines is a common transformation. Direct alkylation with alkyl halides can be challenging to control, often leading to over-alkylation to form tertiary amines and quaternary ammonium (B1175870) salts. acs.org More controlled mono-alkylation can be achieved through methods like reductive amination with aldehydes or ketones, or through catalytic N-alkylation using alcohols as alkylating agents, which is an atom-economical approach. nih.govrug.nlnih.govresearchgate.net The use of a chelation strategy with 9-borabicyclononane (B1260311) (9-BBN) has also been shown to be effective for selective mono-N-alkylation of amino alcohols. acs.org

Arylation: The introduction of an aryl group to the nitrogen atom can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically involves an aryl halide and a palladium or copper catalyst to form the N-aryl derivative.

Amides: As mentioned, amides are readily formed via acylation. Direct amide synthesis from the primary amine and a carboxylic acid can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Alternatively, direct catalytic amidation of alcohols and amines represents a greener approach. acs.orgnih.govresearchgate.netchemistrysteps.comorganic-chemistry.org

Ureas: The primary amine can react with isocyanates to form N,N'-disubstituted ureas. A safer and more environmentally benign method involves the reaction of the amine with carbon dioxide to form a carbamic acid intermediate, which can then be further reacted to yield ureas. nih.govacs.org Another approach is the reaction of the amine with urea (B33335) in the presence of a catalyst. organic-chemistry.orgresearchgate.net

Carbamates: Carbamates can be synthesized by reacting the primary amine with chloroformates or by the reaction of the amine with an alcohol in the presence of a carbonyl source like phosgene (B1210022) or its equivalents. wikipedia.org More modern and safer methods utilize carbon dioxide as the C1 source. acs.orgrsc.orgnih.govrsc.org For instance, amino alcohols can react with CO2 in the presence of a dehydrating agent to form cyclic carbamates. rsc.orgnih.govrsc.org

Transformations Involving the Primary Alcohol Group

The primary alcohol in this compound can undergo oxidation, esterification, and etherification. The challenge in these transformations is often preventing the reaction of the primary amine.

The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid. Achieving chemoselective oxidation of the alcohol without affecting the amine is a key consideration. Several methods have been developed for the selective oxidation of alcohols in the presence of amines. acs.orgnih.govnih.govresearchgate.net For example, the use of 2-azaadamantane (B3153908) N-oxyl (AZADO)/copper catalysis allows for the highly chemoselective aerobic oxidation of unprotected amino alcohols to their corresponding amino carbonyl compounds. nih.gov Similarly, a copper(I)/TEMPO catalyst system is effective for the chemoselective aerobic oxidation of primary alcohols. acs.org

ReactionReagent ExamplesProductNotes
Oxidation to AldehydeTEMPO/NaOCl, AZADO/Cu catalyst, Swern oxidationAldehydeMild conditions are crucial to prevent over-oxidation and side reactions with the amine.
Oxidation to Carboxylic AcidJones reagent (CrO3/H2SO4), KMnO4Carboxylic AcidHarsher conditions are required, which may necessitate protection of the amine group.

Esterification: The primary alcohol can be esterified by reaction with a carboxylic acid or its derivatives, such as acyl chlorides or anhydrides. To achieve selective O-esterification in the presence of the more nucleophilic amine, the reaction is typically carried out under acidic conditions to protonate and thus deactivate the amine. nih.govtandfonline.compearson.comgoogle.comresearchgate.netacs.org

Etherification: The formation of an ether from the primary alcohol can be achieved through various methods, such as the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide. Selective etherification of the hydroxyl group in the presence of an unsubstituted amino group can be problematic due to competing N-alkylation. google.com A two-step process involving the formation of an alkali metal alcoholate of the amino alcohol followed by alkylation can improve selectivity. google.com For α-aryl-β-amino alcohols, a stereoretentive etherification has been achieved through a selective aziridinium (B1262131) ring opening. acs.org

Reactivity of the Cyclic Ether (Oxolane) Core

The oxolane (tetrahydrofuran) ring is a relatively stable cyclic ether. wikipedia.org Under normal conditions, it is unreactive towards many reagents. However, under specific and often harsh conditions, the ring can be cleaved.

Ring-opening of tetrahydrofuran (B95107) and its derivatives typically requires the use of strong acids or Lewis acids to activate the ether oxygen. researchgate.netresearchgate.net For instance, frustrated Lewis pairs (FLPs) have been shown to catalyze the ring-opening of THF. nih.govacs.orgresearchgate.net The reaction of an N-heterocyclic carbene–boryl trifluoromethanesulfonate (B1224126) with nucleophiles in THF can also result in the insertion of THF with ring opening. rsc.org In the context of this compound, the neighboring amino and hydroxyl groups might influence the reactivity of the oxolane ring, potentially facilitating intramolecular reactions under certain conditions, although such reactivity is not commonly observed. In the presence of a solid acid catalyst, THF can react with hydrogen sulfide (B99878) to yield tetrahydrothiophene, indicating that C-O bond cleavage is possible under specific catalytic conditions. wikipedia.org

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Computational and Theoretical Investigations of 4 Amino 3 Methyloxolan 3 Yl Methanol

Quantum Chemical Calculations for Conformational Analysis and Stability

Quantum chemical calculations are fundamental in elucidating the three-dimensional structure and relative stability of different conformers of a molecule. For a flexible molecule like (4-Amino-3-methyloxolan-3-yl)methanol, which contains a non-planar oxolane ring and rotatable side chains, these methods provide crucial insights into its preferred shapes.

Energy Minimization and Conformational Landscapes

Energy minimization, also known as geometry optimization, is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a given molecular structure, algorithms such as steepest descent or conjugate gradient iteratively adjust atomic coordinates to reduce the net forces on the atoms until a stable conformation (a local or global energy minimum) is found. youtube.comresearchgate.net

The conformational landscape of this compound is complex due to the puckering of the oxolane ring and the rotation around the C-C and C-O bonds of the substituents. A systematic conformational search, followed by geometry optimization of each potential conformer using methods like Density Functional Theory (DFT), can map out this landscape. The results typically reveal a set of low-energy conformers, with their relative populations determined by their Boltzmann distribution at a given temperature.

Table 1: Hypothetical Low-Energy Conformers of this compound
ConformerKey Dihedral Angle (°C) (e.g., O-C4-C3-C(methanol))Relative Energy (kcal/mol)Key Feature
I (Global Minimum)~60 (gauche)0.00Intramolecular H-bond between NH2 and OH
II~180 (anti)1.5Extended, no H-bond
III~-60 (gauche)1.8Alternate ring pucker

Torsional Strain and Intramolecular Interactions

The stability of each conformer is governed by a balance of various energetic factors, including torsional strain and non-covalent intramolecular interactions.

Torsional Strain : This arises from the eclipsing of bonds on adjacent atoms. In the oxolane ring, torsional strain is a key factor determining the degree and type of ring puckering (e.g., envelope or twist conformations). saskoer.cawikipedia.org The substituents on the C3 and C4 positions significantly influence this strain. researchgate.netnih.gov Computational analysis can quantify the energetic penalty associated with unfavorable dihedral angles. nih.gov

Intramolecular Interactions : The presence of both a hydroxyl (-OH) and an amino (-NH2) group allows for the formation of intramolecular hydrogen bonds. nih.gov For example, a hydrogen bond can form between the hydrogen of the hydroxyl group and the nitrogen of the amino group, or vice-versa. These interactions are highly dependent on the conformation and can significantly stabilize certain geometries over others. nih.govmdpi.comresearchgate.net Computational methods like Atoms in Molecules (AIM) or Non-Covalent Interaction (NCI) analysis can be used to characterize and quantify these weak interactions. researchgate.net

Table 2: Analysis of Potential Intramolecular Interactions
Interaction TypeAtoms InvolvedEffect on StabilityComputational Evidence
Hydrogen Bond (H-bond)-OH --- NH2Strongly stabilizingShort H---N distance; Bond Critical Point (AIM)
Steric RepulsionCH3 vs. CH2OHDestabilizingIncreased energy in eclipsed conformers
Dipole-DipoleC-O vs. C-NModerately stabilizing/destabilizingAnalysis of molecular electrostatic potential

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for structure verification and interpretation of experimental data.

NMR Spectroscopy : Theoretical calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the 1H and 13C NMR chemical shifts. scielo.org.za These predictions are highly sensitive to the molecular geometry, meaning that a Boltzmann-averaged spectrum over the low-energy conformers provides the most accurate comparison with experimental results.

IR Spectroscopy : The vibrational frequencies of a molecule can be calculated by computing the second derivatives of the energy with respect to atomic positions. cardiff.ac.uk This analysis yields a set of vibrational modes, each with a specific frequency and intensity, which correspond to the peaks in an IR spectrum. biorxiv.orgbiorxiv.org The presence of functional groups like -OH and -NH2 gives rise to characteristic stretching frequencies that are sensitive to hydrogen bonding. nih.govnih.gov

UV-Vis Spectroscopy : The electronic absorption spectrum can be simulated using methods like Time-Dependent Density Functional Theory (TD-DFT). gaussian.com This method calculates the energies of electronic transitions from the ground state to various excited states. For a saturated molecule like this compound, strong absorptions are expected only in the far-UV region, corresponding to σ → σ* and n → σ* transitions. researchgate.netbiointerfaceresearch.comresearchgate.net

Table 3: Predicted Spectroscopic Data for this compound
SpectroscopyParameterPredicted ValueComment
1H NMR-CH2OH Proton~3.5-3.7 ppmSensitive to conformation and H-bonding
13C NMRC3 (quaternary)~70-80 ppmSubstituted carbon in a heterocyclic ring
IRO-H Stretch~3300-3500 cm-1Broad peak, frequency lowered by H-bonding
IRN-H Stretch~3200-3400 cm-1Doublet for primary amine
UV-Visλmax<200 nmNo significant chromophore for near-UV absorption

Analysis of Electronic Structure and Frontier Molecular Orbitals

The electronic structure of a molecule dictates its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept used to understand and predict chemical behavior by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

For this compound, the HOMO is expected to be localized primarily on the non-bonding lone pair electrons of the nitrogen and oxygen atoms, as these are the highest-energy electrons. The LUMO is likely to be an anti-bonding σ* orbital associated with the C-O or C-N bonds. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more likely to undergo electronic transitions or chemical reactions. researchgate.net

Table 4: Predicted Frontier Molecular Orbital Characteristics
OrbitalPrimary LocalizationRole in ReactivityCalculated Energy (Hypothetical)
HOMONitrogen lone pairNucleophilic / electron-donating site-6.5 eV
LUMOσ* orbitals of C-O/C-N bondsElectrophilic site / electron-accepting+2.0 eV
HOMO-LUMO Gap-Indicator of chemical stability8.5 eV

Reaction Mechanism Studies for Key Synthetic Steps

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone. smu.edu By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states.

A plausible synthetic route to this compound could involve the ring-opening of a substituted oxetane (B1205548) or the functionalization of a tetrahydrofuran (B95107) precursor. rsc.orgresearchgate.netresearchgate.net For a key step, such as the nucleophilic attack of an amine onto an electrophilic carbon, computational methods can be employed to:

Locate the Transition State (TS): This is the highest energy point along the reaction coordinate.

Calculate the Activation Energy (Ea): The energy difference between the reactants and the transition state, which determines the reaction rate.

Perform Intrinsic Reaction Coordinate (IRC) calculations: This traces the reaction path from the transition state down to the reactants and products, confirming that the located TS connects the desired species.

Table 5: Computational Approach for a Hypothetical Synthetic Step
Computational TaskMethodologyInformation Gained
Reactant/Product OptimizationDFT (e.g., B3LYP/6-31G*)Stable geometries and energies
Transition State SearchQST2/QST3 or Berny optimizationGeometry and energy of the transition state
Frequency CalculationHarmonic frequency analysisConfirms TS (one imaginary frequency) and provides zero-point energy
IRC CalculationIntrinsic Reaction Coordinate followingVerifies the reaction pathway

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is crucial in drug discovery and molecular biology for understanding how molecules interact on a structural level.

While not investigating a specific biological activity, the general principles of how a molecule like this compound might interact within a binding pocket can be modeled. The process involves:

Preparation : Obtaining or generating 3D structures of the ligand and the receptor. The ligand's structure would be optimized using quantum chemical methods.

Docking Simulation : A docking algorithm systematically samples many possible conformations and orientations of the ligand within the receptor's binding site.

Scoring : A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose, ranking the most likely binding modes. mdpi.com

For this compound, key interaction features would be its hydrogen bond donors (-OH, -NH2) and acceptors (the oxygen atoms and the nitrogen atom). rsc.org These groups would likely form directional hydrogen bonds with polar amino acid residues (e.g., Ser, Thr, Asp, Asn) in a hypothetical receptor site. nih.govnih.govresearchgate.netkhanacademy.org The methyl group and hydrocarbon backbone would contribute to weaker van der Waals or hydrophobic interactions. ekb.egnih.govnih.gov

Table 6: General Principles of Molecular Docking for an Amino Alcohol Ligand
Docking PrincipleRelevance to this compoundExpected Interaction Types
Ligand FlexibilityThe oxolane ring and side chains must be allowed to adopt low-energy conformations.Conformational selection upon binding.
Receptor Site DefinitionA hypothetical binding pocket with polar and non-polar regions is defined.-
Hydrogen BondingThe -OH and -NH2 groups are primary drivers of binding orientation and specificity.H-bonds with polar/charged residues (e.g., Asp, Glu, Ser, Tyr).
Hydrophobic InteractionsThe methyl group and the aliphatic parts of the ring contribute to binding.Van der Waals contacts with non-polar residues (e.g., Leu, Val, Ala).
Scoring FunctionEstimates the free energy of binding based on the identified interactions.Provides a rank of potential binding poses.

Applications of 4 Amino 3 Methyloxolan 3 Yl Methanol As a Synthetic Intermediate and Building Block

Synthesis of Complex Heterocyclic Compounds

The bifunctional nature of (4-Amino-3-methyloxolan-3-yl)methanol, possessing both a nucleophilic amino group and a hydroxyl group, theoretically positions it as an ideal starting material for the construction of diverse heterocyclic systems. The amino and hydroxyl functionalities can be selectively or simultaneously involved in cyclization reactions to form fused or spirocyclic structures. For instance, reactions with dicarbonyl compounds or their equivalents could lead to the formation of novel piperidine, pyrrolidine, or oxazine (B8389632) derivatives integrated within the oxolane framework. Despite this potential, specific examples of its utilization in the synthesis of complex heterocycles are not readily found in current chemical databases. The development of synthetic methodologies leveraging this building block could open new avenues for creating structurally unique and potentially biologically active molecules.

Precursor for Advanced Materials and Polymers

The presence of reactive amine and hydroxyl groups makes this compound a candidate for incorporation into polymeric structures. It could serve as a monomer or a cross-linking agent in the synthesis of polyamides, polyesters, polyurethanes, or epoxy resins. The rigid, cyclic structure of the oxolane backbone could impart unique thermal and mechanical properties to the resulting polymers. Furthermore, the chirality of the molecule could be exploited to create polymers with specific optical or recognition properties. However, there is a lack of published research detailing the polymerization of this compound or its derivatives and the characterization of the resulting materials.

Role in the Development of Chiral Catalysts and Ligands

Chiral amino alcohols are a cornerstone in the field of asymmetric catalysis, serving as precursors to a wide array of effective chiral ligands and catalysts. The stereochemically defined structure of this compound, with its vicinal amino and hydroxyl groups on a constrained ring system, presents an attractive scaffold for the design of new chiral ligands for metal-catalyzed reactions. These ligands could potentially coordinate with various transition metals to facilitate a range of asymmetric transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions. While the development of chiral ligands from amino acids and other chiral sources is a mature field of study, the specific application of this compound in this context appears to be an area that is yet to be explored.

Scaffold for the Construction of High-Value Organic Molecules

As a chiral building block, this compound offers a pre-defined stereochemical framework that can be elaborated upon to construct more complex and valuable organic molecules, including pharmaceuticals and natural products. Its functional groups provide handles for a variety of chemical transformations, allowing for the introduction of additional complexity and diversity. The oxolane ring itself is a common motif in many biologically active compounds. The strategic use of this aminomethyloxolane derivative as a starting material could significantly streamline the synthesis of target molecules by providing a key chiral fragment. Nevertheless, documented synthetic routes that explicitly employ this compound as a foundational scaffold for high-value organic molecules are not prevalent in the existing scientific literature.

Future Research Directions

Exploration of Novel Stereo- and Regioselective Synthetic Pathways

The synthesis of complex molecules with precise three-dimensional arrangements is a significant challenge in organic chemistry. For (4-Amino-3-methyloxolan-3-yl)methanol, which contains a chiral center, the development of stereoselective synthetic methods is paramount. Future research should focus on pathways that can control the absolute and relative stereochemistry of the amine and hydroxymethyl groups. This could involve asymmetric catalysis, the use of chiral auxiliaries, or substrate-controlled reactions. researchgate.netnih.govmdpi.com Furthermore, regioselective syntheses, which control the specific placement of functional groups, will be crucial for creating a diverse range of derivatives. nih.gov Investigating enzymatic and chemo-enzymatic routes could also offer highly selective and environmentally benign alternatives to traditional synthetic methods.

Development of Functionalized Derivatives for Enhanced Reactivity and Selectivity

The core structure of this compound provides a versatile platform for the development of functionalized derivatives. The primary amine and hydroxyl groups are amenable to a wide array of chemical transformations, allowing for the introduction of various pharmacophores, reactive handles, or property-modulating substituents. Future work should explore the synthesis of libraries of derivatives to probe structure-activity relationships in various contexts. For instance, acylation or alkylation of the amino group, and esterification or etherification of the hydroxyl group, could lead to compounds with altered solubility, stability, and biological activity. bris.ac.uk The synthesis of these derivatives will be instrumental in tailoring the molecule for specific applications.

Integration into Flow Chemistry and Automation for Scalable Production

For any compound to be of practical use, its synthesis must be scalable, safe, and efficient. Traditional batch synthesis methods can be time-consuming and difficult to control. Flow chemistry, where reactants are continuously pumped through a reactor, offers numerous advantages, including enhanced heat and mass transfer, improved safety, and the potential for automation. polimi.itrsc.org Future research should focus on translating a viable synthetic route for this compound into a continuous flow process. This would not only facilitate larger-scale production but also enable rapid optimization of reaction conditions through automated systems. The development of a robust flow synthesis would be a critical step towards the industrial viability of this compound and its derivatives.

Advanced Computational Studies for Rational Design of Derivatives and Reaction Pathways

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. In the context of this compound, advanced computational studies can provide valuable insights to guide experimental work. Quantum chemical calculations can be employed to investigate the mechanisms of potential synthetic reactions, helping to predict stereochemical outcomes and identify optimal reaction conditions. researchgate.net Molecular modeling and docking studies could be used to design derivatives with specific binding affinities for biological targets. mdpi.com Furthermore, computational screening of virtual libraries of derivatives can help prioritize synthetic efforts towards compounds with the highest probability of desired activity. The synergy between computational prediction and experimental validation will be key to accelerating the discovery and development of novel applications for this compound.

Q & A

Q. What are the common synthetic routes for preparing (4-Amino-3-methyloxolan-3-yl)methanol, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via reductive amination or nucleophilic substitution. For example, the oxolane ring may be formed through cyclization of a diol precursor under acidic conditions. Key reagents include lithium aluminum hydride (LiAlH₄) for selective reduction of intermediates or sodium borohydride (NaBH₄) for milder conditions . Yield optimization requires precise temperature control (e.g., 0–5°C for exothermic reductions) and anhydrous solvents (e.g., tetrahydrofuran or dichloromethane). Purity (>95%) is typically confirmed via HPLC with a C18 column and UV detection at 254 nm .

Advanced Question

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer: Discrepancies in bioactivity data often arise from variations in assay conditions, purity levels, or stereochemical differences. To address this:

  • Standardize Assays : Use cell lines with consistent passage numbers and validate target engagement via competitive binding assays.
  • Purity Verification : Employ LC-MS to rule out impurities (e.g., oxidized byproducts) that may skew results .
  • Structural Analog Comparison : Benchmark against analogs like [3-(methylamino)oxolan-3-yl]methanol (PubChem CID: 54595158) to isolate functional group contributions .

Basic Question

Q. What analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, D₂O) identifies key protons: δ 3.8–4.2 ppm (oxolane ring protons), δ 1.5 ppm (C3-methyl group). ¹³C NMR confirms the amino and hydroxymethyl substituents .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass (e.g., m/z 132.1 [M+H]⁺) .
  • Chromatography : Reverse-phase HPLC with a methanol/water gradient (60:40 to 90:10) ensures purity .

Advanced Question

Q. What strategies enable regioselective functionalization of the oxolane ring in this compound?

Methodological Answer: Regioselectivity is influenced by steric and electronic factors:

  • Directing Groups : Protect the amino group with tert-butoxycarbonyl (Boc) to direct electrophilic substitution to the C4 position .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict reactive sites. For example, the C2 position may show higher electrophilicity due to ring strain .
  • Experimental Validation : X-ray crystallography confirms regiochemical outcomes post-functionalization .

Basic Question

Q. How should this compound be handled and stored to prevent degradation?

Methodological Answer:

  • Storage : Keep in amber vials under inert gas (argon/nitrogen) at –20°C to minimize oxidation of the hydroxymethyl group .
  • Handling : Use glove boxes for moisture-sensitive reactions. Avoid prolonged exposure to light, which may degrade the amino group .

Advanced Question

Q. How can computational methods predict the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like kinases or GPCRs. The amino group may form hydrogen bonds with catalytic residues .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Focus on RMSD values <2.0 Å for viable interactions .

Basic Question

Q. What are the key differences in reactivity between this compound and its structural analogs?

Methodological Answer:

  • Amino vs. Methylamino : The primary amino group in the target compound exhibits higher nucleophilicity than methylamino derivatives, enabling faster Schiff base formation .
  • Oxolane vs. Oxetane : Oxolane’s five-membered ring reduces ring strain compared to oxetane analogs, enhancing thermal stability .

Advanced Question

Q. How can researchers optimize catalytic conditions for asymmetric synthesis of this compound enantiomers?

Methodological Answer:

  • Chiral Catalysts : Use Jacobsen’s Co-salen catalyst for kinetic resolution or Sharpless asymmetric dihydroxylation to set stereocenters .
  • Enantiomeric Excess (ee) Analysis : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) quantifies ee >98% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.